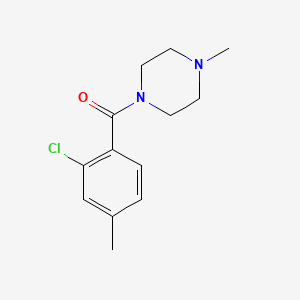![molecular formula C22H22N2O2 B5761882 2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide is a chemical compound commonly known as MPAPA. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. In
科学研究应用
MPAPA has been the focus of several scientific studies due to its potential applications in various fields. One of the main areas of interest is medicinal chemistry, where MPAPA has shown promising results as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. Additionally, MPAPA has been investigated for its potential use as a fluorescent probe for the detection of biomolecules in living cells.
作用机制
The mechanism of action of MPAPA is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in various biochemical pathways. For example, MPAPA has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. Additionally, MPAPA has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects
MPAPA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory activities. In vitro studies have shown that MPAPA can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce the expression of pro-inflammatory cytokines. Additionally, MPAPA has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models.
实验室实验的优点和局限性
One of the main advantages of MPAPA for lab experiments is its synthetic nature, which allows for precise control over its chemical properties and structure. Additionally, MPAPA has been shown to have low toxicity and good stability, making it suitable for long-term experiments. However, one limitation of MPAPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on MPAPA, including further investigation of its mechanism of action and potential applications in drug development. Additionally, MPAPA could be further explored for its potential use as a fluorescent probe for the detection of biomolecules in living cells. Finally, the synthesis of MPAPA could be optimized to improve yield and purity, making it more suitable for large-scale production.
合成方法
The synthesis of MPAPA involves several steps, including the reaction of 2-methylphenylamine with formaldehyde to form 2-methylphenylamine formaldehyde resin. The resin is then reacted with 2-(3-bromophenoxy) acetic acid to form the intermediate product, which is further reacted with N-phenylacetamide to form MPAPA. The yield of the final product is typically around 60%, and the purity can be increased through recrystallization.
属性
IUPAC Name |
2-[3-[(2-methylanilino)methyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-17-8-5-6-13-21(17)23-15-18-9-7-12-20(14-18)26-16-22(25)24-19-10-3-2-4-11-19/h2-14,23H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQHXOAVBHUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)